REACTION_CXSMILES
|
S([O-])([O-])(=O)=O.[Mg+2].[CH3:7][C:8]([N:10](C)C)=O.[CH3:13][CH:14]1[CH2:19][CH2:18][CH2:17][NH:16][CH2:15]1.[S:20]1[CH2:25][CH2:24]C(=O)[CH2:22][CH2:21]1.CC(C)(O)C#N.N(ON)=O>CC(C)=O>[CH3:13][CH:14]1[CH2:19][CH2:18][CH2:17][N:16]([C:7]2([C:8]#[N:10])[CH2:24][CH2:25][S:20][CH2:21][CH2:22]2)[CH2:15]1 |f:0.1|
|
Name
|
amino nitrite
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N(=O)ON
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
S1CCC(CC1)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CC(=O)C
|
Name
|
|
Quantity
|
9.6 g
|
Type
|
reactant
|
Smiles
|
S(=O)(=O)([O-])[O-].[Mg+2]
|
Name
|
|
Quantity
|
2 g
|
Type
|
reactant
|
Smiles
|
CC(=O)N(C)C
|
Name
|
|
Quantity
|
4 g
|
Type
|
reactant
|
Smiles
|
CC1CNCCC1
|
Name
|
|
Quantity
|
2.3 g
|
Type
|
reactant
|
Smiles
|
S1CCC(CC1)=O
|
Name
|
|
Quantity
|
1.7 g
|
Type
|
reactant
|
Smiles
|
CC(C#N)(O)C
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
45 °C
|
Type
|
CUSTOM
|
Details
|
The reaction medium is agitated for 48 hours at 45° C
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
After cooling down to ambient temperature
|
Type
|
CUSTOM
|
Details
|
the pasty mixture obtained
|
Type
|
STIRRING
|
Details
|
agitated for 30 minutes
|
Duration
|
30 min
|
Type
|
EXTRACTION
|
Details
|
Extraction with ether
|
Type
|
WASH
|
Details
|
the combined organic phases are washed with water (100 ml)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
by drying over Na2SO4
|
Type
|
FILTRATION
|
Details
|
filtering
|
Type
|
CONCENTRATION
|
Details
|
concentration to dryness
|
Type
|
CUSTOM
|
Details
|
A brown oil is thus obtained (4.5 g, 20 mmoles)
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |